molecular formula C8H12N2O B13107648 (S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol

(S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol

Cat. No.: B13107648
M. Wt: 152.19 g/mol
InChI Key: WOAFIVRFBKHZSQ-QMMMGPOBSA-N
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Description

(S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol is a chiral compound with a pyrimidine ring substituted at the 5-position with a 2-methyl group and a propanol side chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a corresponding ketone using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction to alkanes or alcohols.

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary alcohols or alkanes.

Scientific Research Applications

(S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Methylpyrimidin-5-yl)propan-1-ol: The enantiomer of the compound, with different stereochemistry.

    1-(2-Methylpyrimidin-5-yl)ethanol: A similar compound with a shorter side chain.

    1-(2-Methylpyrimidin-5-yl)butanol: A similar compound with a longer side chain.

Uniqueness

(S)-1-(2-Methylpyrimidin-5-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of both a pyrimidine ring and a propanol side chain. This combination of features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1S)-1-(2-methylpyrimidin-5-yl)propan-1-ol

InChI

InChI=1S/C8H12N2O/c1-3-8(11)7-4-9-6(2)10-5-7/h4-5,8,11H,3H2,1-2H3/t8-/m0/s1

InChI Key

WOAFIVRFBKHZSQ-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](C1=CN=C(N=C1)C)O

Canonical SMILES

CCC(C1=CN=C(N=C1)C)O

Origin of Product

United States

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